molecular formula C16H19NO2S B6699058 N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide

Cat. No.: B6699058
M. Wt: 289.4 g/mol
InChI Key: GZTMONHECVDTKH-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(12-18,9-13-5-3-2-4-6-13)11-17-15(19)14-7-8-20-10-14/h2-8,10,18H,9,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMONHECVDTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with an appropriate amine derivative. One common method is the reaction of thiophene-3-carboxylic acid with 2-benzyl-3-hydroxy-2-methylpropylamine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring itself.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-3-hydroxy-2-methylpropyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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